molecular formula C6H10ClNO3S B1350170 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 5612-41-9

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B1350170
CAS RN: 5612-41-9
M. Wt: 211.67 g/mol
InChI Key: NMYROJFXBFTDBK-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .

Scientific Research Applications

Environmental Health and Toxicology

Research into the environmental and health impacts of related compounds, especially those with chlorinated and brominated structures, has been extensive. Studies have focused on the toxicological and environmental implications of exposure to these compounds, providing insights into their behavior, bioaccumulation, and potential health risks. For instance, extensive monitoring following the industrial accident in Seveso, Italy, explored the long-term effects of dioxin exposure, uncovering associations with cardiovascular, respiratory diseases, and cancer incidences (Bertazzi et al., 1998). Such research highlights the importance of understanding the environmental persistence and health impacts of chemical compounds.

Analytical Chemistry and Environmental Monitoring

Analytical methods have been developed to detect and quantify the presence of hazardous compounds in environmental samples, contributing to the monitoring and management of chemical pollutants. Research on methodologies for analyzing contaminants like MCPD esters and glycidyl esters in food and biological samples illustrates the advancements in analytical chemistry for tracking potential toxins (Crews et al., 2013). These methods are essential for the ongoing assessment of chemical safety and environmental health.

Pharmacology and Therapeutic Research

The pharmacological properties of compounds, including their therapeutic potential and biochemical interactions, are a significant area of scientific inquiry. For example, N-acetylcysteine (NAC) and its derivatives have been studied for their antioxidant properties and potential in treating various disorders, showcasing the intersection of organic chemistry and medical applications (Samuni et al., 2013). Such research underlines the importance of chemical compounds in developing new treatments and understanding biological mechanisms.

Emerging Contaminants and Health Risks

The identification and assessment of emerging environmental contaminants, such as TDCPP, have underscored the need for continuous research into the sources, exposure pathways, and health effects of new chemical agents (Wang et al., 2020). This area of study is crucial for public health policy and environmental protection efforts.

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYROJFXBFTDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378188
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

CAS RN

5612-41-9
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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